2-(2,6-Dioxo-3-piperidyl)-5-(ethylamino)isoindoline-1,3-dione
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Overview
Description
2-(2,6-Dioxo-3-piperidinyl)-5-(ethylamino)-1H-isoindole-1,3(2H)-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidinyl ring and an isoindole core, making it a subject of interest in both synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxo-3-piperidinyl)-5-(ethylamino)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the reaction of an appropriate isoindole derivative with a piperidinyl compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, often incorporating automated systems to control temperature, pressure, and reaction time. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxo-3-piperidinyl)-5-(ethylamino)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction involves the gain of electrons, often resulting in the removal of oxygen atoms or the addition of hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
2-(2,6-Dioxo-3-piperidinyl)-5-(ethylamino)-1H-isoindole-1,3(2H)-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(2,6-Dioxo-3-piperidinyl)-5-(ethylamino)-1H-isoindole-1,3(2H)-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2’-(2,6-dioxo-3-piperidinyl)-[2,4’-bi-2H-isoindole]-1,1’,3,3’-tetrone: This compound shares a similar core structure but differs in its functional groups, leading to distinct chemical and biological properties.
1-Oxo-2-(2,6-dioxo-3-fluoropiperidin-3-yl)isoindolines: These compounds are known for their ability to reduce inflammatory cytokine levels, highlighting their potential in anti-inflammatory therapies.
Uniqueness
What sets 2-(2,6-Dioxo-3-piperidinyl)-5-(ethylamino)-1H-isoindole-1,3(2H)-dione apart is its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific disciplines .
Properties
Molecular Formula |
C15H15N3O4 |
---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-(ethylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C15H15N3O4/c1-2-16-8-3-4-9-10(7-8)15(22)18(14(9)21)11-5-6-12(19)17-13(11)20/h3-4,7,11,16H,2,5-6H2,1H3,(H,17,19,20) |
InChI Key |
GXKWMLHRPKWNFS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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